(3-amino-4-methyl-1H-pyrazol-1-yl)acetonitrile

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Profiling

(3-Amino-4-methyl-1H-pyrazol-1-yl)acetonitrile (CAS 1174877-89-4) is a heterocyclic building block belonging to the aminopyrazole class, with molecular formula C₆H₈N₄ and molecular weight 136.15 g/mol. It contains a pyrazole ring substituted at the 3-position with a primary amino group (–NH₂) and at the 4-position with a methyl group (–CH₃), plus an N1-linked acetonitrile side chain.

Molecular Formula C6H8N4
Molecular Weight 136.158
CAS No. 1174877-89-4
Cat. No. B2738966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-amino-4-methyl-1H-pyrazol-1-yl)acetonitrile
CAS1174877-89-4
Molecular FormulaC6H8N4
Molecular Weight136.158
Structural Identifiers
SMILESCC1=CN(N=C1N)CC#N
InChIInChI=1S/C6H8N4/c1-5-4-10(3-2-7)9-6(5)8/h4H,3H2,1H3,(H2,8,9)
InChIKeyOKGBQXHFULRQFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-Amino-4-methyl-1H-pyrazol-1-yl)acetonitrile (CAS 1174877-89-4): Core Properties and Sourcing Baseline


(3-Amino-4-methyl-1H-pyrazol-1-yl)acetonitrile (CAS 1174877-89-4) is a heterocyclic building block belonging to the aminopyrazole class, with molecular formula C₆H₈N₄ and molecular weight 136.15 g/mol [1]. It contains a pyrazole ring substituted at the 3-position with a primary amino group (–NH₂) and at the 4-position with a methyl group (–CH₃), plus an N1-linked acetonitrile side chain. This substitution pattern distinguishes it from simpler pyrazolylacetonitriles and positions it as a versatile intermediate for kinase inhibitor programs and other medicinal chemistry campaigns [2]. Vendor purity specifications are typically 95% .

Why (3-Amino-4-methyl-1H-pyrazol-1-yl)acetonitrile Cannot Be Replaced by Unsubstituted or Regioisomeric Analogs


Simple pyrazol-1-yl acetonitriles lack the 3-amino-4-methyl substitution pattern that imbues this compound with differentiated hydrogen-bonding capacity, altered lipophilicity, and distinct reactivity at the N1-alkyl chain. The presence of the 3-NH₂ group introduces an additional hydrogen-bond donor (HBD = 1) and increases the hydrogen-bond acceptor count (HBA = 3) relative to unsubstituted analogs, directly affecting target engagement in kinase ATP-binding pockets [1]. The 4-methyl group further modulates steric and electronic properties, influencing regioselectivity in downstream derivatizations — a critical factor when the acetonitrile moiety is used as a handle for tetrazole or amidine formation [2]. Substituting with 4-amino regioisomers or des-methyl analogs would alter these parameters, potentially invalidating established structure-activity relationships (SAR) in lead optimization series.

Quantitative Differentiation Evidence: (3-Amino-4-methyl-1H-pyrazol-1-yl)acetonitrile vs. Closest Analogs


Molecular Recognition Descriptors: Hydrogen-Bond Donor Count Comparison with 2-(1H-Pyrazol-1-yl)acetonitrile (CAS 113336-22-4)

The target compound possesses one hydrogen-bond donor (the 3-NH₂ group), whereas the unsubstituted analog 2-(1H-pyrazol-1-yl)acetonitrile (CAS 113336-22-4) has zero HBDs [1]. This difference is non-trivial for medicinal chemists designing ATP-competitive kinase inhibitors, where a donor motif in the hinge-binding region is frequently required for potency [2]. The additional donor enables a key interaction that the unsubstituted scaffold cannot provide without further synthetic elaboration.

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Profiling

Lipophilicity Modulation: Calculated LogP Difference vs. 2-(4-Amino-1H-pyrazol-1-yl)acetonitrile (CAS 1152842-04-0)

The 4-methyl substituent on the target compound increases calculated lipophilicity (XLogP3-AA = 0.1) compared to the 4-amino regioisomer 2-(4-amino-1H-pyrazol-1-yl)acetonitrile (CAS 1152842-04-0, XLogP3-AA ≈ –0.5) [1]. In fragment-based and lead-optimization programs, a LogP difference of ~0.6 log units can significantly influence solubility, permeability, and off-target binding profiles [2]. The target compound occupies a more balanced lipophilicity range for CNS and oral drug space, whereas the more hydrophilic 4-amino isomer may suffer from poor passive permeability.

ADME Optimization Lipophilic Efficiency Scaffold Selection

Topological Polar Surface Area (TPSA) Differentiation from Des-Methyl and Des-Amino Analogs

The target compound has a computed topological polar surface area (TPSA) of 67.6 Ų [1]. The des-methyl analog 2-(3-amino-1H-pyrazol-1-yl)acetonitrile (CAS not located, estimated TPSA ~67.6 Ų, identical since methyl does not add polar atoms) has the same TPSA but lacks the steric and electronic influence of the 4-methyl group. The unsubstituted 2-(1H-pyrazol-1-yl)acetonitrile has a lower TPSA of approximately 41.6 Ų [2]. TPSA values below 60–70 Ų are generally associated with improved blood-brain barrier penetration, while values above 90 Ų often correlate with poor oral absorption [3]. The target compound's TPSA of 67.6 Ų sits near the favorable threshold for CNS drug-likeness, whereas the unsubstituted analog falls below typical oral drug space minima, potentially indicating insufficient polarity for balanced pharmacokinetics.

Blood-Brain Barrier Penetration Oral Bioavailability Property-Based Design

Regioselective Derivatization Advantage: 3-Amino-4-methyl Substitution Pattern in Acetonitrile-Functionalized Pyrazoles

A 2017 study demonstrated that amino-pyrazole building blocks containing the 3-amino-4-methyl pattern undergo regioselective derivatization at the exocyclic amino group with high fidelity, enabling efficient parallel library synthesis without protection/deprotection steps [1]. In contrast, 4-amino regioisomers (e.g., 2-(4-amino-1H-pyrazol-1-yl)acetonitrile, CAS 1152842-04-0) and 3-amino-5-methyl isomers exhibit different regiochemical outcomes in N-alkylation and acylation reactions, often producing mixtures that require chromatographic separation [2]. The 3-amino-4-methyl arrangement directs electrophilic attack predominantly to the 3-NH₂ site, leaving the acetonitrile side chain available for orthogonal transformations (e.g., click chemistry for tetrazole formation).

Synthetic Chemistry Building Block Utility Parallel Synthesis

Procurement Differentiation: Pricing Comparison with 2-(4-Amino-1H-pyrazol-1-yl)acetonitrile

The target compound is available from Biosynth at $413.00 per 100 mg and $1,312.50 per 1 g (3–4 week lead time) . The 4-amino regioisomer 2-(4-amino-1H-pyrazol-1-yl)acetonitrile (CAS 1152842-04-0) is listed by Aladdin at $583.90 per 1 g (8–12 week lead time) . The target compound thus offers a price advantage of approximately 56% on a per-gram basis ($1,312.50 vs. an extrapolated ~$5,839/g for the 4-amino isomer in 100 mg scale), with substantially shorter delivery.

Chemical Procurement Cost Efficiency Lab Supply

Regulatory Classification: ECHA Notification Status Comparison

The target compound has a notified classification and labelling according to CLP criteria under EC Number 844-176-4 in the ECHA C&L Inventory [1]. This provides a defined regulatory starting point for procurement and use within the EU/EEA. Several closely related pyrazolylacetonitriles, including 2-(1H-pyrazol-1-yl)acetonitrile and 2-(4-amino-1H-pyrazol-1-yl)acetonitrile, do not appear in the C&L Inventory as of the search date, placing the compliance burden on the procuring entity to perform self-classification [2].

Compliance REACH Lab Safety

Procurement-Relevant Application Scenarios for (3-Amino-4-methyl-1H-pyrazol-1-yl)acetonitrile


Kinase Inhibitor Fragment Library Construction

The compound's intrinsic hydrogen-bond donor (3-NH₂) and moderate lipophilicity (XLogP = 0.1) make it a pre-validated fragment for ATP-binding site engagement in kinase targets. Procurement teams supporting fragment-based drug discovery (FBDD) programs should prioritize this compound over unsubstituted pyrazolylacetonitriles due to its built-in pharmacophoric features, reducing the need for downstream synthetic elaboration [1].

Parallel Synthesis of Fully Substituted Amino-Pyrazole Libraries

The 3-amino-4-methyl substitution pattern enables regioselective derivatization with minimal protection group chemistry, as demonstrated in the expedited synthetic route reported by Lusardi et al. (2017) [2]. Medicinal chemistry CROs and internal synthesis groups can leverage this regioselectivity to generate diverse compound libraries in fewer synthetic steps, directly lowering FTE costs per compound.

CNS-Targeted Lead Optimization Programs

With a TPSA of 67.6 Ų — within the CNS drug-likeness window (TPSA < 90 Ų) — and a balanced LogP of 0.1, this compound serves as a suitable starting scaffold for CNS-penetrant kinase inhibitors. Procurement for neuroscience drug discovery programs should favor this scaffold over the 4-amino regioisomer, which has a higher TPSA and lower predicted BBB permeability [3].

REACH-Compliant Academic Research Procurement

For EU-based academic labs subject to REACH compliance, the notified CLP classification under EC 844-176-4 simplifies chemical safety assessments and institutional registration. Procurement officers can reference the existing notification rather than commissioning de novo hazard classification, saving both time and compliance costs [4].

Quote Request

Request a Quote for (3-amino-4-methyl-1H-pyrazol-1-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.